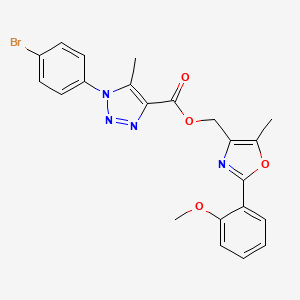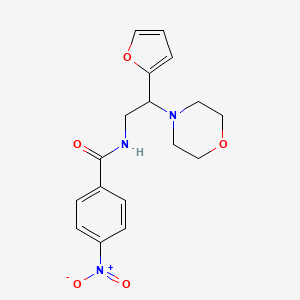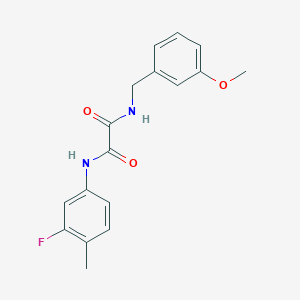![molecular formula C15H20FN3O2 B3012699 [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone CAS No. 346713-94-8](/img/structure/B3012699.png)
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone, also known as FPM, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. FPM is a small molecule that belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to interact with proteins involved in the regulation of cell growth, apoptosis, and neurotransmitter signaling, such as the PI3K/Akt/mTOR pathway, Bcl-2 family proteins, and serotonin and dopamine receptors.
Biochemical and Physiological Effects:
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to have various biochemical and physiological effects, depending on the target and the cellular context. In cancer cells, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to induce DNA damage and inhibit the activity of enzymes involved in DNA repair, leading to cell death. In neuronal cells, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to modulate the release and uptake of neurotransmitters, leading to changes in synaptic transmission and plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has several advantages for lab experiments, such as its small size, high potency, and low toxicity. [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone can be easily synthesized and purified, and its activity can be easily measured using various assays. However, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone also has some limitations, such as its poor solubility in water and its potential off-target effects, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the research on [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone, including the identification of its molecular targets and the development of more potent and selective derivatives. [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone also has potential applications in combination therapy with other drugs, such as chemotherapy and immunotherapy, for the treatment of cancer. In addition, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone can be used as a tool compound for the study of various biological processes, such as cell signaling and neurotransmission.
Métodos De Síntesis
The synthesis of [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone involves the reaction of 4-fluorobenzyl chloride with piperazine in the presence of a base, followed by the reaction of the resulting intermediate with morpholine and an acid catalyst. The final product is obtained through purification and characterization using various analytical techniques.
Aplicaciones Científicas De Investigación
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and psychiatric disorders. In cancer research, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurological and psychiatric disorders, [4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone has been shown to modulate the activity of neurotransmitters, such as serotonin and dopamine, which are involved in the regulation of mood and behavior.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O2/c16-13-1-3-14(4-2-13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVCCYKSBNDQHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

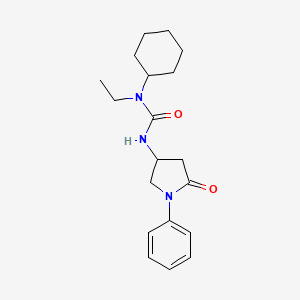
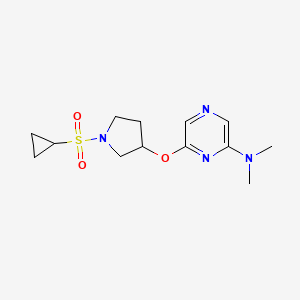
![(3-Fluoro-4-methylphenyl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B3012620.png)
![N-(2,4-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B3012622.png)
![1,3-dioxo-1H,3H-benzo[de]isochromene-6-carboxylic acid](/img/structure/B3012623.png)
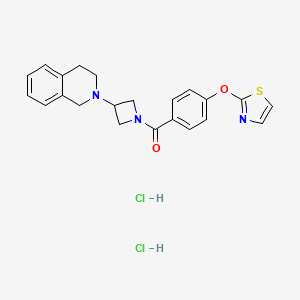
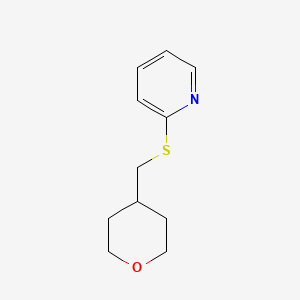
![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)
![6-(cinnamylthio)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3012629.png)
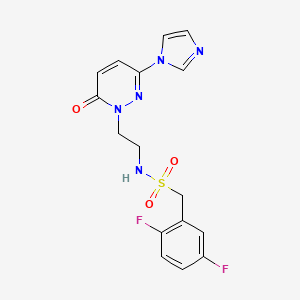
![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)
